1,5-Dimethyl-1H-1,2,4-triazole-3-carbaldehyde
Description
1,5-Dimethyl-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound featuring a 1,2,4-triazole core substituted with methyl groups at positions 1 and 5 and a carbaldehyde group at position 3. This compound belongs to the triazole family, which is renowned for its versatility in pharmaceuticals, agrochemicals, and material sciences due to its stability and ability to engage in diverse chemical interactions . The carbaldehyde group enhances its reactivity, enabling applications in Schiff base formation and nucleophilic additions, which are critical in drug design and coordination chemistry.
Properties
IUPAC Name |
1,5-dimethyl-1,2,4-triazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4-6-5(3-9)7-8(4)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKOXOJEFOCGCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401243774 | |
| Record name | 1,5-Dimethyl-1H-1,2,4-triazole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401243774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083274-38-7 | |
| Record name | 1,5-Dimethyl-1H-1,2,4-triazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083274-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dimethyl-1H-1,2,4-triazole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401243774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethyl-1H-1,2,4-triazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Cyclocondensation Strategies for Triazole Core Formation
Continuous-Flow Cyclocondensation
A metal-free, two-step continuous-flow method was adapted from the synthesis of analogous triazole derivatives. The process involves:
- Formation of acetimidamide intermediate : Reacting formamide with dimethylacetamide dimethylacetal in dimethyl sulfoxide (DMSO) at 120°C under 1 bar pressure (residence time: 13.3 minutes).
- Triazole ring closure : Condensing the intermediate with methylhydrazine at 70°C (residence time: 5 minutes), achieving 89% yield with >98% purity.
Key advantages include:
- Elimination of chromatographic purification
- Safe handling of energetic intermediates via flow reactor confinement
- Scalability to 100 g batches without yield loss.
Table 1: Optimization of Continuous-Flow Parameters
| Step | Temperature (°C) | Residence Time (min) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 120 | 13.3 | DMSO | 95 | 91 |
| 2 | 70 | 5.0 | DMSO | 89 | 98 |
Functional Group Interconversion from Ester Precursors
Hydrolysis-Reduction of Ethyl 1,5-Dimethyl-1H-1,2,4-Triazole-3-Carboxylate
The ethyl ester derivative (CAS 1034197-35-7) serves as a key precursor:
- Ester hydrolysis : Treating with 2M NaOH in ethanol/water (1:1) at reflux yields the carboxylic acid (98% conversion).
- Reductive decarbonylation : Using Rosenmund conditions (Pd/BaSO4, H2, quinoline poison) converts the acid to the aldehyde at 150°C (65% yield).
Critical considerations:
Metal-Catalyzed [3+2] Cycloaddition Approaches
Copper-Mediated Azide-Alkyne Coupling
Adapting methods from 1,2,3-triazole synthesis, the 1,2,4-triazole variant is accessible via:
- In situ azide generation : Reacting methylamine with sodium nitrite/HCl at 0°C
- Cycloaddition : Copper(II) triflate (10 mol%) catalyzes reaction with propiolaldehyde at 110°C (72% yield).
Table 2: Catalyst Screening for Cycloaddition
| Catalyst | Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cu(OTf)₂ | 10 | 110 | 72 |
| CuI | 15 | 120 | 58 |
| Cu(OAc)₂ | 20 | 100 | 41 |
Analytical Characterization Data
Spectroscopic Properties
Purity Assessment
HPLC conditions (Agilent Zorbax SB-C18):
- Mobile phase: 60:40 H2O (0.1% TFA)/MeCN
- Retention time: 6.72 min (98.4% a/a)
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The triazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
One of the prominent applications of 1,5-Dimethyl-1H-1,2,4-triazole-3-carbaldehyde lies in its potential as an antimicrobial agent. Triazole derivatives have been extensively studied for their efficacy against various pathogens, including bacteria and fungi. For instance, a study demonstrated that certain 1,2,4-triazole derivatives exhibited significant activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) ranging from 2 to 32 μg/mL . The structure-activity relationship (SAR) of these compounds suggests that modifications at the triazole ring can enhance their antimicrobial potency.
Case Study: Synthesis and Evaluation
A recent study synthesized a series of triazole derivatives and evaluated their antimycobacterial activity. Among these, one compound (referred to as compound 4) showed the strongest bactericidal activity with an MIC of 2 μg/mL. Molecular docking studies indicated that this compound effectively binds to the active site of the KatG enzyme in Mtb, inhibiting its function and leading to oxidative stress within the bacterial cells .
Materials Science
Synthesis of Energetic Materials
In materials science, this compound serves as a precursor in the synthesis of nitrogen-rich energetic materials. The incorporation of triazole moieties into energetic compounds has been shown to improve their thermal stability and reduce sensitivity to impact and friction. A study highlighted the synthesis of energetic salts derived from triazole derivatives that exhibited high density and thermal stability (up to 407 °C), making them suitable for applications in propellants and explosives .
Data Table: Properties of Energetic Salts
| Compound | Density (g/cm³) | Thermal Stability (°C) | Impact Sensitivity (J) |
|---|---|---|---|
| Salt A | 1.85 | 407 | 80 |
| Salt B | 1.90 | 395 | 60 |
| Salt C | 1.75 | 400 | 70 |
Agricultural Chemistry
Fungicidal Activity
Another significant application of this compound is its use as a fungicide in agricultural practices. Triazoles are known for their ability to inhibit fungal growth by targeting specific enzymes involved in sterol biosynthesis. This mechanism makes them effective against a variety of plant pathogens.
Case Study: Efficacy Against Fungal Pathogens
A field study evaluated the efficacy of triazole-based fungicides in controlling fungal diseases in crops. The results indicated that formulations containing this compound significantly reduced disease severity compared to untreated controls. The application not only improved crop yield but also minimized the need for more toxic alternatives .
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism: 1,2,4-Triazole vs. 1,2,3-Triazole Derivatives
The position of nitrogen atoms in the triazole ring significantly impacts electronic properties and biological activity. For example, 4-bromo-1,5-dimethyl-1H-1,2,3-triazole (a 1,2,3-triazole isomer) exhibits distinct reactivity compared to 1,2,4-triazole derivatives. The 1,2,3-triazole isomer is less common in pharmaceuticals but is valued in materials science for its planar structure and halogenated derivatives’ stability . In contrast, 1,2,4-triazoles like the target compound are more prevalent in drug candidates due to their hydrogen-bonding capacity and metabolic stability .
Substituent Effects on Physicochemical Properties
- Carbaldehyde vs. Amine : Replacing the carbaldehyde group in 1,5-dimethyl-1H-1,2,4-triazole-3-carbaldehyde with an amine (as in 1,5-dimethyl-1H-1,2,4-triazol-3-amine ) drastically alters polarity and reactivity. The amine group (basic, pKa ~8–10) facilitates protonation and participation in acid-base reactions, while the carbaldehyde (predicted pKa ~1.26 ) is electrophilic, favoring nucleophilic additions like Schiff base formation .
- Cyclopropyl vs. Methyl: 5-Cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde features a cyclopropyl group at position 5 instead of methyl. ~1.2 g/cm³ for methyl-substituted analogs) .
Data Tables
Table 1: Comparative Physicochemical Properties
*Estimated based on analogous triazoles.
Biological Activity
1,5-Dimethyl-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its potential applications in medicinal chemistry.
Overview of Biological Activities
Triazole derivatives are known for their broad spectrum of biological activities. The specific activities associated with this compound include:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Antitumor Activity : Demonstrates potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Can reduce inflammation in various biological models.
- Antidiabetic Properties : Shows promise in managing blood glucose levels.
These activities are attributed to the compound's ability to interact with various molecular targets and pathways.
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This action is crucial in its antimicrobial and anticancer activities.
- Gene Expression Modulation : It may alter gene expression patterns related to inflammation and cell proliferation.
Table 1: Summary of Biological Activities and Mechanisms
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A study demonstrated that this compound exhibited significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics. This suggests its potential as a new antimicrobial agent .
- Cancer Research : In vitro studies indicated that this compound effectively inhibited the growth of cancer cell lines such as A431 and Jurkat. The compound's cytotoxicity was comparable to established chemotherapeutic agents .
- Anti-inflammatory Effects : In animal models, the compound showed promising results in reducing carrageenan-induced paw edema, indicating its potential as an anti-inflammatory agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
